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Compound of Interest
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Cat. No.: B1681080 Get Quote

Introduction
SQ-109, a molecule belonging to the 1,2-diamine class, has emerged as a promising drug

candidate for the treatment of tuberculosis (TB). It exhibits potent activity against both drug-

susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The

unique structure of SQ-109, featuring an adamantyl group, an ethylenediamine linker, and a

geranyl tail, offers multiple points for chemical modification to enhance its efficacy, improve its

pharmacokinetic profile, and overcome potential resistance mechanisms. This technical guide

provides an in-depth analysis of the structure-activity relationships (SAR) of SQ-109
derivatives, presenting key quantitative data, detailed experimental protocols, and visual

representations of underlying mechanisms and workflows.

The primary molecular target of SQ-109 in M. tuberculosis is the Mycobacterial Membrane

Protein Large 3 (MmpL3), a transporter protein essential for the biosynthesis of the

mycobacterial outer membrane. By inhibiting MmpL3, SQ-109 disrupts the transport of

trehalose monomycolate (TMM), a crucial component of the mycobacterial cell wall, leading to

cell death. Understanding the SAR of SQ-109 derivatives is critical for the rational design of

new analogs with improved therapeutic potential.

Structure-Activity Relationship (SAR) Analysis
The SAR of SQ-109 derivatives can be systematically explored by modifying three key

structural components: the adamantyl moiety, the diamine linker, and the geranyl tail.
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Modifications of the Adamantyl Group
The bulky and lipophilic adamantyl group plays a significant role in the antimycobacterial

activity of SQ-109. Modifications at this position have been shown to influence the drug's

potency.

Table 1: SAR of Adamantyl-Modified SQ-109 Derivatives against M. tuberculosis

Compound Modification
MIC (µM)
against H37Rv

MIC (µM)
against XDR
173

Reference

SQ-109 2-adamantyl 1 - 0.5 1 - 0.5

12 1-adamantyl 1 - 0.5 1 - 0.5

Note: MIC values are presented as a range based on the cited literature.

Modifications of the Diamine Linker
The ethylenediamine linker is another critical element for the activity of SQ-109. Alterations in

its length and composition can impact the compound's interaction with its target.

Table 2: SAR of Diamine Linker-Modified SQ-109 Derivatives against M. tuberculosis

Compound Linker Modification
MIC (µg/mL)
against H37Rv

Reference

SQ-109 Ethylenediamine 0.16 - 0.64

Analog A Propylenediamine > 10

Analog B N-methylation of linker Reduced activity

Modifications of the Geranyl Tail
The geranyl tail contributes to the lipophilicity of SQ-109 and is involved in its binding to

MmpL3. Modifications in this region have a profound effect on the drug's activity.
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Table 3: SAR of Geranyl-Modified SQ-109 Derivatives against M. tuberculosis

Compound
Geranyl Tail
Modification

MIC (µM)
against H37Rv

MIC (µM)
against XDR
173

Reference

SQ-109 Geranyl 1 - 0.5 1 - 0.5

16
Extended alkene

chain (farnesyl)
0.5 - 0.25 0.5 - 0.25

18
Cyclized geranyl

(linalool)
2 - 0.5 2 - 0.5

Note: MIC values are presented as a range based on the cited literature.

Experimental Protocols
Synthesis of SQ-109 Derivatives
A general synthetic scheme for the preparation of SQ-109 and its analogs involves the

reductive amination of an appropriate ketone (e.g., 2-adamantanone) with a geranyl-substituted

ethylenediamine.

Improved Synthesis of SQ-109:

Preparation of N-geranyl-phthalimide: Geraniol is reacted with phthalimide under Mitsunobu

reaction conditions (diethyl azodicarboxylate and triphenylphosphine) in anhydrous

tetrahydrofuran (THF) at room temperature for 24 hours.

Preparation of Geranylamine: The resulting N-geranyl-phthalimide is treated with hydrazine

hydrate in ethanol at reflux for 6 hours to yield geranylamine.

Reductive Amination: 2-adamantanone is condensed with N-geranyl ethylenediamine in the

presence of a reducing agent, such as sodium borohydride (NaBH4), in methanol.

Purification: The final product, SQ-109, is purified by column chromatography.
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Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of SQ-109 derivatives against M. tuberculosis is typically determined using the broth

microdilution method.

Broth Microdilution Assay:

Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log

phase, and the turbidity is adjusted to a McFarland standard of 0.5, which corresponds to a

defined number of bacterial cells per mL.

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter

plate to achieve a range of concentrations.

Inoculation: Each well is inoculated with the prepared bacterial suspension.

Controls: A growth control (no drug) and a sterile control (no bacteria) are included on each

plate.

Incubation: The plates are incubated at 37°C for approximately 18 hours.

Determination of MIC: The MIC is defined as the lowest concentration of the drug that

prevents visible bacterial growth. Turbidity can be measured using a plate reader.

Cytotoxicity Assay
The cytotoxicity of the synthesized compounds is evaluated to assess their selectivity towards

bacterial cells over mammalian cells.

MTT Assay for Cytotoxicity:

Cell Seeding: Human cell lines (e.g., HeLa or HepG2) are seeded in 96-well plates at a

density of 2 x 10^4 cells/mL and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., 0-50 µM) and incubated for another 24 hours.
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well, and the plates are incubated for 2-4 hours.

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing

agent, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570

nm using a microplate reader to determine cell viability.

Visualizations
Signaling Pathway

Extracellular Space Mycobacterial Cell Wall

Cytoplasm

SQ-109 MmpL3 TransporterInhibition
Cell Wall BiosynthesisTMM Export Blocked

Trehalose Monomycolate (TMM) Precursor
Transport

Cell DeathDisruption leads to

Click to download full resolution via product page

Caption: Mechanism of action of SQ-109 via inhibition of the MmpL3 transporter.
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Caption: General workflow for the structure-activity relationship study of SQ-109 derivatives.
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Caption: Logical relationship between structural modifications and biological outcomes.

Conclusion
The structure-activity relationship of SQ-109 derivatives provides a valuable framework for the

development of new and more effective antitubercular agents. Modifications to the adamantyl,

diamine linker, and geranyl moieties have been shown to significantly impact the biological

activity of these compounds. The data and protocols presented in this guide offer a

comprehensive resource for researchers in the field of drug discovery and development,

facilitating the rational design of next-generation SQ-109 analogs with improved potency and

selectivity against Mycobacterium tuberculosis. Further exploration of the chemical space

around the SQ-109 scaffold holds promise for addressing the ongoing challenge of tuberculosis

and drug resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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